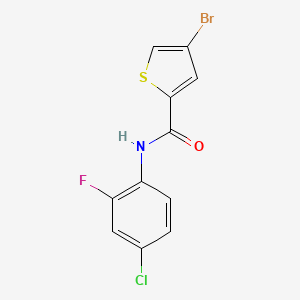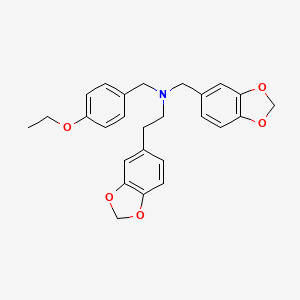![molecular formula C21H19NO4 B4747957 {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4747957.png)
{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
Vue d'ensemble
Description
{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties that make it an ideal candidate for scientific research.
Applications De Recherche Scientifique
{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile has various scientific research applications. This compound has been studied for its potential use as an antioxidant, anti-inflammatory, and anticancer agent. It has been shown to have a protective effect against oxidative stress and inflammation in various cell models. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Additionally, it has been found to activate the Nrf2 pathway, which is responsible for the cellular antioxidant response.
Biochemical and Physiological Effects:
{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile has various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inflammatory cytokines in cells. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have a protective effect against oxidative damage in various organs, including the liver and brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile in lab experiments include its relatively simple synthesis method, low toxicity, and potential applications in various fields. However, there are also some limitations to using this compound. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
For research include exploring its potential applications in the treatment of other diseases and determining its safety and efficacy in humans.
Propriétés
IUPAC Name |
2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-21(2,3)14-4-6-15(7-5-14)26-19-13-25-18-12-16(24-11-10-22)8-9-17(18)20(19)23/h4-9,12-13H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXBEHKAPHJRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4747880.png)
![2-{[(4-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B4747884.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747891.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4747904.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4747905.png)


![N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4747932.png)
![6,8-dichloro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4747940.png)
![1-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4747942.png)
![3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4747950.png)
![N-(3-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747965.png)
![N-cyclohexyl-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4747970.png)